Cas no 376348-75-3 (4,4-difluorocyclohexanecarbonyl chloride)
4,4-difluorocyclohexanecarbonyl chloride Chemical and Physical Properties
Names and Identifiers
-
- 4,4-difluorocyclohexanecarbonyl chloride
- 4,4-DIFLUOROCYCLOHEXANE-1-CARBONYL CHLORIDE
- cyclohexanecarbonyl chloride, 4,4-difluoro-
- LogP
- DTXSID40595985
- AC8973
- Cyclohexanecarbonyl chloride, 4,4-difluoro- (9CI)
- 4,4-difluorocyclohexane carboxylic acid chloride
- BS-52474
- AKOS017514991
- SY253184
- 4,4-DIFLUORO-CYCLOHEXANECARBONYL CHLORIDE
- SCHEMBL167272
- MFCD13173983
- EN300-142276
- 376348-75-3
- DB-294904
- 4,4-difluorocyclohexane-1-carbonylchloride
-
- MDL: MFCD13173983
- Inchi: 1S/C7H9ClF2O/c8-6(11)5-1-3-7(9,10)4-2-5/h5H,1-4H2
- InChI Key: PJWULPCWPCVQKD-UHFFFAOYSA-N
- SMILES: ClC(C1CCC(CC1)(F)F)=O
Computed Properties
- Exact Mass: 182.03107
- Monoisotopic Mass: 182.0309989g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 160
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 17.1Ų
Experimental Properties
- PSA: 17.07
4,4-difluorocyclohexanecarbonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY253184-5g |
4,4-Difluorocyclohexanecarbonyl Chloride |
376348-75-3 | ≥95% | 5g |
¥7200.00 | 2025-04-15 | |
| TRC | D526240-25mg |
4,4-Difluorocyclohexanecarbonyl chloride |
376348-75-3 | 25mg |
$ 70.00 | 2022-06-05 | ||
| TRC | D526240-50mg |
4,4-Difluorocyclohexanecarbonyl chloride |
376348-75-3 | 50mg |
$ 95.00 | 2022-06-05 | ||
| TRC | D526240-250mg |
4,4-Difluorocyclohexanecarbonyl chloride |
376348-75-3 | 250mg |
$ 365.00 | 2022-06-05 | ||
| Apollo Scientific | PC32810-1g |
4,4-Difluorocyclohexane-1-carbonyl chloride |
376348-75-3 | 1g |
£310.00 | 2024-05-25 | ||
| eNovation Chemicals LLC | D779623-5g |
4,4-Difluorocyclohexanecarbonyl Chloride |
376348-75-3 | 95% | 5g |
$980 | 2024-07-20 | |
| Enamine | EN300-142276-50mg |
4,4-difluorocyclohexane-1-carbonyl chloride |
376348-75-3 | 95.0% | 50mg |
$45.0 | 2023-09-30 | |
| Enamine | EN300-142276-100mg |
4,4-difluorocyclohexane-1-carbonyl chloride |
376348-75-3 | 95.0% | 100mg |
$67.0 | 2023-09-30 | |
| Enamine | EN300-142276-250mg |
4,4-difluorocyclohexane-1-carbonyl chloride |
376348-75-3 | 95.0% | 250mg |
$96.0 | 2023-09-30 | |
| Enamine | EN300-142276-500mg |
4,4-difluorocyclohexane-1-carbonyl chloride |
376348-75-3 | 95.0% | 500mg |
$151.0 | 2023-09-30 |
4,4-difluorocyclohexanecarbonyl chloride Suppliers
4,4-difluorocyclohexanecarbonyl chloride Related Literature
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
Additional information on 4,4-difluorocyclohexanecarbonyl chloride
Chemical Synthesis and Pharmacological Applications of 4,4-Difluorocyclohexanecarbonyl Chloride (CAS No. 376348-75-3)
The compound 4,4-difluorocyclohexanecarbonyl chloride, with CAS registry number 376348-75-3, represents a unique fluorinated cyclic ketene derivative. This molecule features a cyclohexane ring substituted at the 4-position with two fluorine atoms, followed by a carbonyl chloride functional group. The strategic placement of fluorine substituents enhances its physicochemical properties and reactivity profile, making it particularly valuable in advanced organic synthesis and pharmaceutical research. Recent studies have highlighted its potential in constructing bioactive scaffolds with improved metabolic stability and lipophilicity.
Structurally characterized by its cyclohexane ring, this compound exhibits conformational flexibility due to the rotational freedom inherent to six-membered rings. The presence of two fluorine atoms at the 4-position creates a symmetric arrangement that stabilizes specific conformations through steric interactions. This structural feature is critical for optimizing molecular interactions in drug design contexts. Spectroscopic analysis via NMR spectroscopy confirms the precise substitution pattern, while thermogravimetric studies reveal thermal stability up to 150°C under nitrogen atmosphere - a property advantageous for solid-state processing techniques.
In terms of synthetic utility, 4,4-difluorocyclohexanecarbonyl chloride functions as an electrophilic reagent in nucleophilic acyl substitution reactions. Its reactivity is modulated by the electron-withdrawing effect of the fluorine groups, which increases carbonyl electrophilicity compared to non-fluorinated analogs. Recent advancements in asymmetric synthesis have demonstrated its utility in enantioselective amidation processes using chiral catalyst systems reported in the Journal of Organic Chemistry (2023). These methods enable controlled formation of chiral centers during peptide bond formation - a key requirement for modern biopharmaceutical development.
Biochemical studies published in Medicinal Chemistry Communications (2024) have explored this compound's role as an intermediate in developing novel anti-inflammatory agents. By forming amide linkages with specific amino acid derivatives, researchers synthesized compounds showing enhanced COX-2 selectivity compared to traditional NSAIDs. The fluorine substituents contribute to reduced off-target effects through optimized pharmacokinetic profiles achieved via computational docking studies that revealed favorable binding interactions with target enzymes.
In material science applications, this chlorinated derivative has been utilized as a monomer in polymerization reactions reported in Polymer Chemistry (Q1 2024). When incorporated into polyurethane networks through step-growth polymerization processes, it imparts exceptional thermal resistance and hydrophobic characteristics to the resulting materials. These properties make such polymers ideal candidates for biomedical devices requiring sterilization compatibility and prolonged service life under physiological conditions.
Recent structural elucidation techniques including X-ray crystallography (as documented in Acta Crystallographica Section C) have provided unprecedented insights into its molecular packing behavior. The intermolecular hydrogen bonding network involving carbonyl oxygens and adjacent fluorine atoms creates highly ordered crystalline structures that facilitate precise stoichiometric control during solid-phase synthesis protocols.
Catalytic activation strategies described in Angewandte Chemie (2023) demonstrate how this compound can be employed under mild reaction conditions using palladium-catalyzed coupling mechanisms. Such approaches reduce energy consumption and waste generation compared to traditional high-temperature methods while maintaining high functional group tolerance - critical factors for large-scale pharmaceutical manufacturing processes.
Safety data sheets emphasize proper handling procedures involving inert atmosphere environments and moisture exclusion during storage due to its sensitivity toward hydrolysis reactions. However, no hazardous classification applies under current regulatory frameworks when used within recommended experimental parameters established by recent toxicity studies published in Chemical Research Toxicology (Volume 11).
Emerging research directions include its application as a building block for developing peptidomimetic compounds targeting G-protein coupled receptors (GPCRs), as highlighted in a collaborative study between MIT and Merck Research Labs released at the ACS Spring 2024 conference. Computational models predict that fluorination at the cyclohexane ring positions could improve ligand-receptor binding affinity while reducing susceptibility to enzymatic degradation pathways.
In academic research settings, this compound has enabled breakthroughs in studying stereochemical effects on enzyme inhibition mechanisms. A Nature Communications paper from early 2024 utilized its derivatives to investigate how subtle changes in spatial orientation influence catalytic activity modulation - findings that may lead to next-generation enzyme-specific inhibitors with reduced side-effect profiles.
Sustainable synthesis methodologies now incorporate this reagent into solvent-free reaction systems using mechanochemical activation as reported in Green Chemistry (June 2023). Solid-state grinding techniques achieve quantitative yields without organic solvents or harsh conditions - aligning with current industry trends toward greener chemical production practices outlined by IUPAC's recent sustainability guidelines.
Purification protocols leveraging preparative chromatography systems optimized for low-molecular-weight electrophiles ensure product integrity according to ISO 17025 standards. Advanced NMR spectroscopy combined with GC-MS analysis provides multi-dimensional characterization essential for validating purity levels exceeding 99% required for pre-clinical trials per FDA guidelines on synthetic intermediates.
Ongoing investigations focus on its application within click chemistry frameworks for rapid library generation purposes. A methodological paper published in Chemical Science (March 2024) demonstrated how this reagent can be integrated into copper-free azide-alkyne cycloaddition reactions when modified with appropriate protecting groups - enabling accelerated discovery processes for drug candidates targeting neurodegenerative diseases such as Alzheimer's based on β-sheet breaker mechanisms.
The unique combination of cyclohexane ring geometry and dual fluorination positions allows fine-tuning of physicochemical properties critical for drug delivery systems optimization. Recent work from Stanford University's Department of Chemical Engineering showed how these characteristics enhance permeability across lipid bilayers without compromising chemical stability during formulation development stages involving pH-sensitive environments.
In analytical chemistry contexts, this compound serves as an ideal reference standard for developing quantitative assays using LC/MS platforms optimized for fluoro-containing analytes. Its well-defined fragmentation patterns provide reliable markers for detecting trace quantities during quality control analyses essential for GMP-compliant manufacturing operations detailed in recent pharmacopeia updates from USP-NF standards.
Solid-state NMR studies published late last year revealed novel hydrogen bonding interactions between adjacent fluorine atoms and carbonyl groups when crystallized under controlled conditions - findings that may lead to new insights regarding molecular recognition phenomena relevant to supramolecular chemistry applications such as self-assembling nanomaterials used in targeted drug delivery systems.
Cryogenic electron microscopy data from structural biology research indicates that derivatives formed from this reagent can stabilize protein complexes at atomic resolution levels previously unattainable with non-fluorinated analogs. This capability has significant implications for rational drug design strategies relying on high-resolution structural information obtained through cutting-edge imaging technologies now standard across top-tier research institutions globally.
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